Isopyrazam, anti-(+/-)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

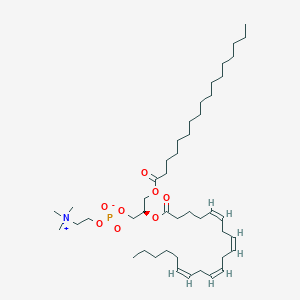

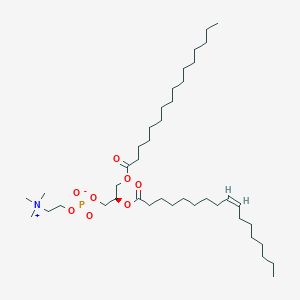

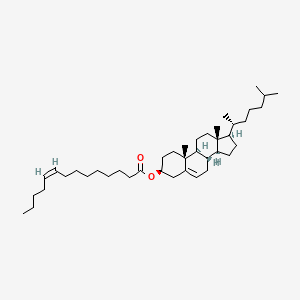

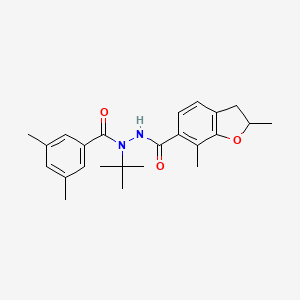

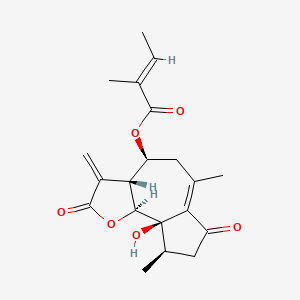

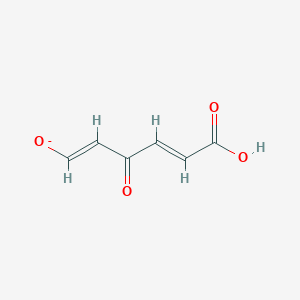

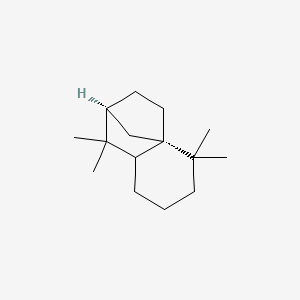

Anti-(1R,4S,9S)-isopyrazam is a 3-(difluoromethyl)-N-(9-isopropyl-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl)-1-methylpyrazole-4-carboxamide that is the anti-(1R,4S,9S)-diastereomer of isopyrazam. It is an enantiomer of an anti-(1S,4R,9R)-isopyrazam.

Aplicaciones Científicas De Investigación

1. Baseline Sensitivity and Control Efficacy in Agriculture

Isopyrazam, a broad-spectrum succinate dehydrogenase inhibitor fungicide, exhibits significant control efficacy in agriculture. A study by Song et al. (2016) demonstrated its effectiveness against Botrytis cinerea in strawberries, showing high baseline sensitivity and control efficacy in field trials on leaves and fruit (Song et al., 2016).

2. Impact on Aquatic Organisms

Yao et al. (2018) investigated the ecological risks of isopyrazam, particularly its impact on the embryonic development of zebrafish. The study highlighted developmental abnormalities and mortality at higher concentrations, suggesting potential environmental risks for aquatic organisms (Yao et al., 2018).

3. Application in Controlling Powdery Mildew

He et al. (2017) found that isopyrazam was highly effective against Podosphaera xanthii, the causal agent of cucumber powdery mildew. The study showed that isopyrazam has both protective and curative activity, with significant translocation and persistence in cucumber plants (He et al., 2017).

4. Biodegradation Evaluation

Ahmad and Gul (2020) explored the biodegradation of isopyrazam using soil-isolated microbes. The study provided insights into the effectiveness of various fungal and bacterial strains in degrading isopyrazam, offering strategies for environmentally friendly bioremediation (Ahmad & Gul, 2020).

5. Environmental Fate and Degradation

Gul et al. (2021) examined the ecological fate of isopyrazam in different soil matrices. The research focused on its behavior in terms of adsorption, desorption, and degradation, providing vital information on its environmental impact and degradation pathways (Gul et al., 2021).

6. Analytical Method Development for Residue Analysis

Kim et al. (2013) developed an analytical method for determining isopyrazam residues in agricultural products, highlighting its importance in ensuring food safety and regulatory compliance (Kim et al., 2013).

7. Risk Assessment in Agricultural Use

Sverdrup et al. (2022) conducted a risk assessment of the fungicide Bontima, containing isopyrazam, focusing on its fate, behavior in the environment, and ecotoxicological risks. The study highlights the persistence and potential environmental risks associated with isopyrazam use in agriculture (Sverdrup et al., 2022).

Propiedades

Número CAS |

683777-14-2 |

|---|---|

Nombre del producto |

Isopyrazam, anti-(+/-)- |

Fórmula molecular |

C20H23F2N3O |

Peso molecular |

359.4 g/mol |

Nombre IUPAC |

3-(difluoromethyl)-1-methyl-N-[(1S,8R,11S)-11-propan-2-yl-3-tricyclo[6.2.1.02,7]undeca-2(7),3,5-trienyl]pyrazole-4-carboxamide |

InChI |

InChI=1S/C20H23F2N3O/c1-10(2)16-12-7-8-13(16)17-11(12)5-4-6-15(17)23-20(26)14-9-25(3)24-18(14)19(21)22/h4-6,9-10,12-13,16,19H,7-8H2,1-3H3,(H,23,26)/t12-,13-,16-/m0/s1 |

Clave InChI |

XTDZGXBTXBEZDN-XEZPLFJOSA-N |

SMILES isomérico |

CC(C)[C@H]1[C@H]2CC[C@@H]1C3=C2C=CC=C3NC(=O)C4=CN(N=C4C(F)F)C |

SMILES |

CC(C)C1C2CCC1C3=C2C=CC=C3NC(=O)C4=CN(N=C4C(F)F)C |

SMILES canónico |

CC(C)C1C2CCC1C3=C2C=CC=C3NC(=O)C4=CN(N=C4C(F)F)C |

Pictogramas |

Environmental Hazard |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-[(2,6-difluorophenyl)sulfonylamino]propyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1262867.png)

![6-(2,2,3-Trimethylcyclopent-3-enyl)-1-oxaspiro[2.5]oct-5-ene](/img/structure/B1262878.png)